molecular formula C21H25F2N5O2 B10916901 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine

Cat. No.: B10916901
M. Wt: 417.5 g/mol
InChI Key: BYXYHDSYXKPWOO-UHFFFAOYSA-N
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Description

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is a complex organic compound that features a pyrimidine ring substituted with difluoromethyl and dimethoxyphenyl groups, as well as a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction using reagents such as difluoromethyl bromide in the presence of a base.

    Attachment of the Dimethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the dimethoxyphenyl group is introduced onto the pyrimidine ring.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable diketone.

    Final Coupling: The final step involves coupling the pyrazole and pyrimidine intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(TRIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE
  • **N-[4-(CHLOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE

Uniqueness

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to biological targets compared to its analogs with different substituents.

Properties

Molecular Formula

C21H25F2N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C21H25F2N5O2/c1-12-15(13(2)28(4)26-12)11-27(3)21-24-16(10-17(25-21)20(22)23)14-7-8-18(29-5)19(9-14)30-6/h7-10,20H,11H2,1-6H3

InChI Key

BYXYHDSYXKPWOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)C2=NC(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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